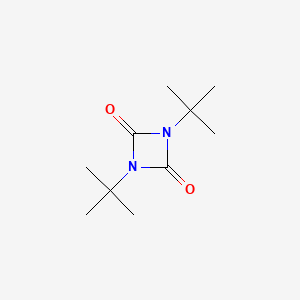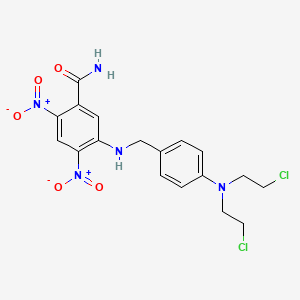![molecular formula C18H22BrN3O7S B14695870 gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine CAS No. 33812-54-3](/img/structure/B14695870.png)
gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine is a synthetic compound that belongs to the family of gamma-glutamyl peptides. These compounds are known for their role in various biochemical processes, including antioxidant defense, detoxification, and cellular signaling. The unique structure of this compound makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine typically involves the following steps:
Formation of the gamma-glutamyl bond: This step involves the reaction of glutamic acid with cysteine to form gamma-glutamylcysteine.
Addition of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, where a bromophenyl derivative reacts with the gamma-glutamylcysteine.
Formation of the final compound: The final step involves the addition of glycine to the gamma-glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteine intermediate to form the complete compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important for its stability and function.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study gamma-glutamyl bond formation and cleavage.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine involves its interaction with various molecular targets and pathways:
Antioxidant Defense: The compound participates in the detoxification of reactive oxygen species (ROS) by forming disulfide bonds.
Cellular Signaling: It modulates signaling pathways related to oxidative stress and inflammation.
Enzyme Inhibition: The bromophenyl group can inhibit certain enzymes, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine can be compared with other gamma-glutamyl peptides such as:
Gamma-Glutamylcysteine: A precursor in glutathione biosynthesis with similar antioxidant properties.
Gamma-Glutamyl-S-[2-(4-chlorophenyl)-2-oxoethyl]cysteinylglycine: A similar compound with a chlorophenyl group instead of a bromophenyl group, which may have different reactivity and biological effects.
Gamma-Glutamyl-S-[2-(4-methylphenyl)-2-oxoethyl]cysteinylglycine: Another analog with a methylphenyl group, used to study structure-activity relationships.
The uniqueness of this compound lies in its specific bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
33812-54-3 |
|---|---|
Molekularformel |
C18H22BrN3O7S |
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
2-amino-5-[[3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H22BrN3O7S/c19-11-3-1-10(2-4-11)14(23)9-30-8-13(17(27)21-7-16(25)26)22-15(24)6-5-12(20)18(28)29/h1-4,12-13H,5-9,20H2,(H,21,27)(H,22,24)(H,25,26)(H,28,29) |
InChI-Schlüssel |
HFAHVYDCFUHZMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)

![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)





![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)

![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)

